3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the bromination of 7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide using bromine or a brominating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a catalyst or an acid to facilitate the reaction .
Chemical Reactions Analysis
3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding sulfides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Scientific Research Applications
3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes such as aldose reductase, which is involved in diabetic complications . The compound may also modulate ion channels and receptors, contributing to its diverse biological activities .
Comparison with Similar Compounds
3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:
4,7-Dibromo-5-fluoro-2,1,3-benzothiadiazole: Another benzothiadiazine derivative with different substitution patterns.
2H-Benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives: These compounds have been studied for their KATP channel activation and other pharmacological activities.
Properties
Molecular Formula |
C8H6BrFN2O3S |
---|---|
Molecular Weight |
309.11 g/mol |
IUPAC Name |
3-bromo-7-fluoro-5-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H6BrFN2O3S/c1-15-5-2-4(10)3-6-7(5)11-8(9)12-16(6,13)14/h2-3H,1H3,(H,11,12) |
InChI Key |
JMGUYQMABPZUDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)F)S(=O)(=O)N=C(N2)Br |
Origin of Product |
United States |
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